Physical and chemical properties of Benzo[d]isoxazole-3-carbonyl Chloride
Physical and chemical properties of Benzo[d]isoxazole-3-carbonyl Chloride
Topic: Physical and Chemical Properties of Benzo[d]isoxazole-3-carbonyl Chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride is a high-reactivity electrophilic intermediate used primarily in medicinal chemistry to introduce the benzo[d]isoxazole pharmacophore into bioactive molecules. Unlike its stable parent compound (benzo[d]isoxazole-3-carboxylic acid), the carbonyl chloride is moisture-sensitive and typically generated in situ to facilitate nucleophilic acyl substitutions. It serves as a critical building block in the synthesis of antipsychotics, HIF-1α inhibitors, and anticonvulsants, where the benzisoxazole ring provides essential π-stacking interactions and hydrogen bond acceptance within target binding pockets.
Molecular Identity & Structural Analysis
Critical Identity Verification: Researchers must distinguish this compound from 4-chloromethyl-3,5-dimethylisoxazole (CAS 19788-37-5), which is frequently misidentified in automated chemical databases due to text-mining errors. Benzo[d]isoxazole-3-carbonyl chloride is the acid chloride derivative of Benzo[d]isoxazole-3-carboxylic acid (CAS 28691-47-6) .
Structural Specifications
| Parameter | Data |
| IUPAC Name | Benzo[d]isoxazole-3-carbonyl chloride |
| Parent Acid CAS | 28691-47-6 (Benzo[d]isoxazole-3-carboxylic acid) |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Core Scaffold | 1,2-Benzisoxazole (Indoxazine) |
| Functional Group | Acyl Chloride (-COCl) at C3 position |
| SMILES | ClC(=O)C1=NOC2=CC=CC=C12 |
Structural Insight: The molecule features a benzene ring fused to an isoxazole ring. The C3-carbonyl chloride moiety is highly electrophilic due to the electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen atoms. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack but also prone to rapid hydrolysis.
Physical & Chemical Characterization[5][6][7][8][9]
Due to its high reactivity, the isolated physical constants for the carbonyl chloride are rarely reported in literature, as it is standard practice to use it immediately upon generation. The data below synthesizes properties of the stable precursor and the reactive intermediate.
Physical Properties Profile
| Property | Value / Description | Note |
| Appearance | Off-white to yellow solid or oil (crude) | Typically handled as a solution in DCM or Toluene. |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform | Reacts violently with water/alcohols. |
| Melting Point | N/A (Transient Intermediate) | Parent Acid MP: ~143–145°C. |
| Stability | Low (Moisture Sensitive) | Hydrolyzes to parent acid and HCl gas upon exposure to air. |
Chemical Reactivity & Mechanism
The reactivity of benzo[d]isoxazole-3-carbonyl chloride is defined by two primary vectors:
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Acyl Substitution (C3 Position): The chloride is a good leaving group, facilitating the formation of amides, esters, and hydrazides.
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Ring Stability (N-O Bond): The isoxazole N-O bond is the "weak link." Under strong reducing conditions (e.g., hydrogenation) or strong base (Kemp elimination), the ring can cleave to form salicylnitrile derivatives.
Reactivity Diagram:
Caption: Reaction pathways showing amide formation (green), hydrolysis (yellow), and ring degradation (red).[1]
Synthesis & Production
The synthesis of benzo[d]isoxazole-3-carbonyl chloride is a multi-step process starting from commercially available salicylaldehyde or hydroxybenzonitrile derivatives.
Synthetic Pathway[9][11][12][13][14]
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Oxime Formation: Reaction of 2-hydroxyacetophenone or related ketones with hydroxylamine.
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Cyclization: Closure of the isoxazole ring (often using acetic anhydride/base or thermal cyclization).
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Oxidation/Hydrolysis: Conversion of the C3 substituent to the carboxylic acid (CAS 28691-47-6).
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Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).[2]
Synthesis Workflow:
Caption: Synthetic route from precursors to the activated acid chloride.
Applications in Drug Discovery[15][16]
This intermediate is pivotal in synthesizing "Type II" pharmacophores where the benzisoxazole ring acts as a bioisostere for indole or benzimidazole.
HIF-1α Inhibitors
Researchers utilize the carbonyl chloride to synthesize N-substituted benzo[d]isoxazole-3-carboxamides . These derivatives inhibit Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, a key target in cancer therapy to suppress tumor angiogenesis.
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Mechanism:[3][4][5][6][7] The chloride couples with aniline derivatives to form the carboxamide linker.
Anticonvulsants (Zonisamide Analogs)
While Zonisamide uses a sulfonyl group, the carbonyl analogs are synthesized to explore Structure-Activity Relationships (SAR) for sodium channel blocking activity. The carbonyl chloride allows for rapid library generation of amide derivatives.
EPAC Antagonists
Used to synthesize hydrazonoyl cyanide analogues that antagonize the Exchange Protein Directly Activated by cAMP (EPAC), a target for treating pancreatic cancer and heart failure.
Experimental Protocol: In Situ Generation & Coupling
Objective: Generate benzo[d]isoxazole-3-carbonyl chloride and couple it with an amine (R-NH₂) to form an amide.
Safety: Perform in a fume hood. SOCl₂ releases toxic SO₂ and HCl gases.
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Activation:
-
Charge a dry round-bottom flask with Benzo[d]isoxazole-3-carboxylic acid (1.0 eq) .
-
Add anhydrous Dichloromethane (DCM) or Toluene (10 mL/g).
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Add Thionyl Chloride (1.5 eq) dropwise.
-
Optional: Add 1-2 drops of dry DMF as a catalyst.
-
Reflux for 2–3 hours under N₂ atmosphere.
-
Monitor: Completion is indicated by the cessation of gas evolution and dissolution of the solid acid.
-
Workup: Evaporate solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellowish solid/oil). Do not purify by column chromatography.
-
-
Coupling (Schotten-Baumann Conditions):
-
Redissolve the crude acid chloride in anhydrous DCM.
-
Cool to 0°C.[1]
-
Add the target Amine (1.1 eq) and Triethylamine (DIPEA) (2.0 eq) .
-
Stir at room temperature for 4–12 hours.
-
Quench with water, extract with DCM, and purify the resulting amide.
-
References
-
BenchChem. Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Retrieved from
-
Santa Cruz Biotechnology. Benzo[d]isoxazol-3-yl-methanesulfonyl Chloride Data Sheet. (Reference for ring stability and analogous handling). Retrieved from
-
National Institutes of Health (PMC). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. (Methodology for isoxazole carboxylic acid condensation). Retrieved from
-
Sigma-Aldrich. Benzo[d]isoxazole-3-carboxylic acid Product Specification. Retrieved from
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Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from
Sources
- 1. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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